4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid

Thermal stability Thermogravimetric analysis PBO monomer decomposition

4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoic acid (CAS 133440-67-2), commonly designated ABA, is a heterocyclic aromatic compound containing a benzoxazole core substituted with amino, hydroxyl, and benzoic acid functional groups. It belongs to the AB-type monomer class for poly(p-phenylenebenzobisoxazole) (PBO) synthesis, wherein both the amino and carboxylic acid condensation moieties reside on the same molecule, enabling homo-polycondensation rather than the traditional two-monomer AA-BB approach.

Molecular Formula C14H10N2O4
Molecular Weight 270.24 g/mol
CAS No. 133440-67-2
Cat. No. B190231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid
CAS133440-67-2
Molecular FormulaC14H10N2O4
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(O2)C=C(C(=C3)N)O)C(=O)O
InChIInChI=1S/C14H10N2O4/c15-9-5-10-12(6-11(9)17)20-13(16-10)7-1-3-8(4-2-7)14(18)19/h1-6,17H,15H2,(H,18,19)
InChIKeyMEGSOOFTLVZOBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid (ABA) – AB-Type Monomer for PBO Fiber and Resin Synthesis


4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoic acid (CAS 133440-67-2), commonly designated ABA, is a heterocyclic aromatic compound containing a benzoxazole core substituted with amino, hydroxyl, and benzoic acid functional groups [1]. It belongs to the AB-type monomer class for poly(p-phenylenebenzobisoxazole) (PBO) synthesis, wherein both the amino and carboxylic acid condensation moieties reside on the same molecule, enabling homo-polycondensation rather than the traditional two-monomer AA-BB approach [2]. ABA is the free-acid form of a family of AB-type PBO monomers that includes its ammonium salt (ABAA) and generic salt (ABAS) [3].

Why DAR·2HCl/TPA and Other In-Class Monomers Cannot Substitute for 4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid (ABA) in PBO Synthesis


The traditional PBO production route relies on co-polycondensation of 4,6-diaminoresorcinol dihydrochloride (DAR·2HCl) as the AA monomer with terephthalic acid (TPA) as the BB monomer. This system suffers from three fundamental deficiencies that ABA directly overcomes: (i) the stoichiometric ratio of DAR·2HCl to TPA drifts during high-temperature polymerization due to oxidative decomposition and sublimation, preventing exact equimolar balance; (ii) DAR·2HCl releases corrosive HCl gas during polymerization, which inhibits chain growth and corrodes equipment; and (iii) DAR·2HCl has a low initial thermal decomposition temperature of 208 °C, limiting the polymerization temperature window [1]. ABA's AB-type architecture guarantees intrinsic 1:1 stoichiometry of reactive groups, eliminates HCl evolution, and provides substantially higher thermal stability, making generic substitution with DAR·2HCl/TPA fundamentally inadequate for achieving high-molecular-weight PBO [2].

Quantitative Differentiation Evidence for 4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid (ABA) vs. Comparator Monomer Systems


Superior Thermal Stability: ABAS (Salt Form of ABA) Decomposition at 290 °C vs. 208 °C for DAR·2HCl

The AB-type monomer salt ABAS (directly derived from ABA) exhibits an initial thermal decomposition temperature of 290 °C, which is 82 °C higher than the 208 °C of the conventional AA monomer DAR·2HCl [1]. This expanded thermal window enables high-temperature polymerization protocols that are inaccessible with DAR·2HCl and provides greater operational safety margins during processing [2].

Thermal stability Thermogravimetric analysis PBO monomer decomposition

Dramatically Higher PBO Intrinsic Viscosity: ABA Homopolycondensation Yields [η] >18 dL/g vs. 7.03 dL/g for DAR·2HCl-TPA

ABA of 98 wt% purity, at 12 wt% concentration in PPA (85 wt% P₂O₅), self-polycondensed under temperature programming from 90 °C to 140 °C over 2–7 hours, produced PBO with intrinsic viscosity exceeding 18 dL/g [1]. In a direct comparative study, DAR·2HCl-TPA co-polycondensation under optimized conditions yielded PBO with intrinsic viscosity of only 7.03 dL/g, while DAR/TPA salt self-polycondensation gave merely 0.99 dL/g [2]. The ABAS salt route has achieved intrinsic viscosity values of 18–25 dL/g on a pilot production line [3].

Intrinsic viscosity Polymer molecular weight PBO resin characterization

Accelerated Polymerization Kinetics: AB-Type Monomers Complete Polycondensation in 2–7 h vs. >20 h for Traditional DAR-TPA Routes

The AB-type monomer architecture enables homo-polycondensation with intrinsically faster kinetics than the two-monomer AA-BB system. ABA and its salt ABAS achieve complete polymerization within 2–7 hours under temperature programming from 90–110 °C to 140–150 °C [1][2]. In contrast, the DAR·2HCl-TPA co-polycondensation route typically requires polymerization times exceeding 20 hours to reach comparable or lower molecular weights [3]. The ammonium salt ABAA (derived from ABA) further reduces polymerization time to 2–4 hours at 150 °C [4].

Polymerization time Process efficiency PBO production throughput

Polymer-Grade Purity and Freedom from DMF Inhibition: ABA Achieves >99.5% Purity with Metal Ions <200 ppm

High-purity ABA monomer can be prepared with purity exceeding 99.5% via K₂CO₃-catalyzed hydrolysis of its methyl ester precursor (MAB) at 60–100 °C, followed by crystallization at pH 6.0 using Na₂S₂O₄ or NaHSO₃ [1]. Critically, this process yields ABA free of residual DMF (dimethylformamide), a known polymerization inhibitor in PBO synthesis [1][2]. The ammonium salt derivative ABAA achieves polymer-grade specifications with purity above 99.5% and total metal ion content below 200 ppm [3]. In contrast, the traditional DAR·2HCl monomer is notoriously difficult to prepare at polymer-grade quality, with oxidative instability and residual Sn²⁺/Sn³⁺ ions (2500–3500 ppm) from reduction steps that inhibit polymerization [2].

Monomer purity Metal ion content DMF-free polymerization grade

Verified PBO Fiber Mechanical Performance: ABAS Homo-Polycondensation Yields Tensile Strength 4.1 GPa and Modulus 130 GPa on Pilot Scale

On a 5-ton/year PBO pilot production line, ABAS (the salt form of ABA) was homo-polycondensed at 12–15% concentration in PPA (83–84% P₂O₅) with temperature programming from 110 °C to 150 °C over 2–7 hours. The resulting PBO nascent fiber (diameter 20–120 μm, size 1.1 tex) exhibited tensile strength of 4.1 GPa, modulus of 130 GPa, and elongation at break of 3.3% [1]. For reference, commercial Toyobo Zylon® HM PBO fiber (produced via the DAR·2HCl-TPA route) reports tensile strength of 5.8 GPa and modulus of 270 GPa; however, the ABAS route achieves these properties with substantially shorter polymerization time (2–7 h vs. commercial multi-day cycles), lower temperature (≤150 °C vs. >190 °C), and without the need for HCl removal, demonstrating that competitive mechanical properties are attainable with a more economical process [1][2].

PBO fiber tensile strength Fiber modulus Pilot-scale validation

Extended AB-Type Monomer Family: ABAA Derived from ABA Achieves Intrinsic Viscosity up to 38 dL/g with 2–4 h Polymerization

ABA serves as the direct precursor to its ammonium salt ABAA, which represents the highest-performance AB-type PBO monomer reported. ABAA, prepared by reacting ABA with ammonia, achieves polymer-grade quality (>99.5% purity, metal ions <200 ppm, DMF-free) and delivers PBO with intrinsic viscosity up to 38 dL/g under polymerization conditions of 150 °C for only 2–4 hours [1]. This intrinsic viscosity value dramatically exceeds both the DAR·2HCl-TPA benchmark (7.03 dL/g) [2] and the values reported for ABA (18 dL/g) [3] and ABAS (18–25 dL/g) [4], demonstrating that ABA is not merely a standalone monomer but the gateway to an entire family of AB-type monomers with tunable reactivity profiles.

ABAA ammonium salt Ultra-high molecular weight PBO Modified PBO fibers

High-Impact Application Scenarios for 4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid (ABA) Based on Verified Differentiation Evidence


High-Throughput Industrial PBO Fiber Manufacturing Seeking Reduced Cycle Time

Manufacturers aiming to increase PBO fiber output per reactor can leverage ABA's 2–7 h homopolycondensation cycle—a 65–90% reduction from the >20 h required for DAR·2HCl-TPA co-polycondensation [1]. Combined with lower polymerization temperatures (140–150 °C vs. >190 °C), this translates directly to higher annual throughput, lower energy consumption, and reduced reactor downtime. The equimolar AB architecture eliminates the need for real-time stoichiometric adjustment during polymerization, simplifying process control and reducing batch failure rates [2].

Synthesis of Ultra-High-Molecular-Weight PBO Resins for Advanced Composite Applications

For applications requiring maximum PBO molecular weight (e.g., ballistic composites, aerospace structural materials), ABA is the essential precursor to the ammonium salt ABAA, which achieves intrinsic viscosity up to 38 dL/g—5.4× higher than the DAR·2HCl-TPA benchmark of 7.03 dL/g [3]. This ultra-high molecular weight translates to superior tensile properties in the finished fiber. Procurement of high-purity ABA (>99.5%, DMF-free, metal ions <200 ppm) is the critical first step in accessing this performance tier [4].

Academic and Industrial R&D on AB-Type Condensation Polymerization Kinetics and Modified PBO

ABA serves as the foundational AB-type monomer for research on homo-polycondensation kinetics, modified PBO copolymers, and structure-property relationships in rigid-rod polymers. Its intrinsic 1:1 stoichiometry of amino and carboxylic acid groups eliminates the confounding variable of comonomer ratio drift that complicates kinetic studies of AA-BB systems [1]. Researchers developing modified PBO variants (e.g., DHABA for improved compressive strength) begin with ABA as the synthetic platform, making it the standard monomer for PBO innovation [5].

Cost-Sensitive PBO Production Avoiding HCl Corrosion and Expensive Polymer-Grade DAR·2HCl

Traditional PBO production requires polymer-grade DAR·2HCl, priced at over $120/kg due to difficult purification and poor storage stability, with only 61.77% atom utilization efficiency [2]. The HCl gas evolved during DAR·2HCl-TPA polymerization corrodes equipment and inhibits chain growth. ABA eliminates both problems: no HCl is generated during homopolycondensation, and the monomer is air-stable with excellent storage properties [1]. For new PBO production lines or capacity expansions, selecting ABA avoids the capital expenditure for HCl-resistant reactor materials and reduces raw material costs through higher atom economy.

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